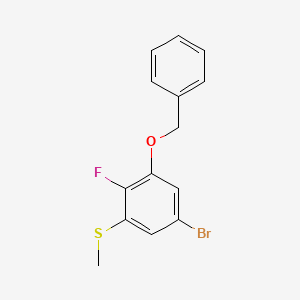
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane: is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, a fluorine atom, and a methylsulfane group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms onto the phenyl ring using halogenating agents such as bromine (Br2) and fluorine (F2) under controlled conditions.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methylsulfane Group Addition:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfane group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to the formation of dehalogenated products.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with different substituents replacing the benzyloxy group.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein-ligand interactions.
Drug Development: Its unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: Research may explore its potential as a therapeutic agent for treating diseases, particularly those involving oxidative stress or inflammation.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its derivatives may be used in the production of pharmaceutical compounds.
作用機序
The mechanism by which (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and specificity, while the methylsulfane group may participate in redox reactions, affecting cellular processes.
類似化合物との比較
- (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)(methyl)sulfane
- (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane
- (3-(Benzyloxy)-4-fluoro-5-methylphenyl)(methyl)sulfane
Comparison:
- Structural Differences: The position of the substituents on the phenyl ring varies among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Features: (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and potential applications.
- Reactivity: The presence of different substituents can affect the compound’s reactivity in various chemical reactions, making it suitable for specific applications in research and industry.
特性
分子式 |
C14H12BrFOS |
|---|---|
分子量 |
327.21 g/mol |
IUPAC名 |
5-bromo-2-fluoro-1-methylsulfanyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFOS/c1-18-13-8-11(15)7-12(14(13)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
VJSGWFKZUVUHMP-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


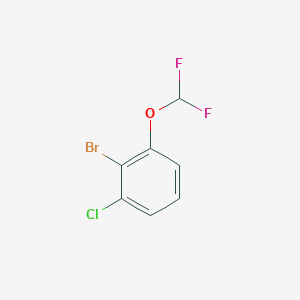
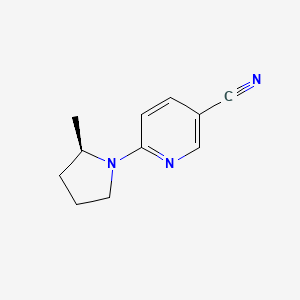
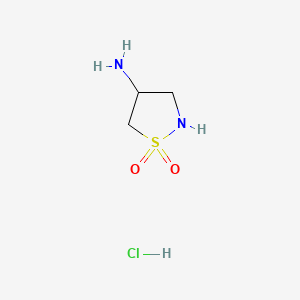

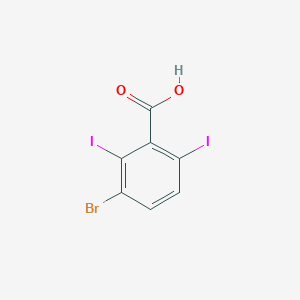
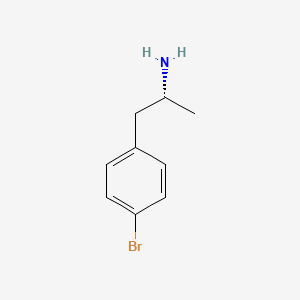
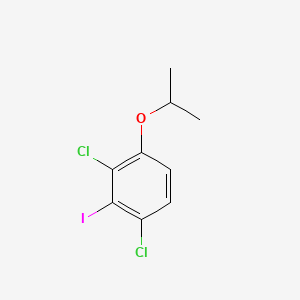


![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
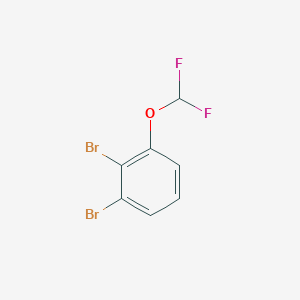

![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
